4-ethoxy-3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18FN3O4S and its molecular weight is 379.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity Studies
A series of new sulfonamides, including derivatives structurally related to 4-ethoxy-3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, have been synthesized and evaluated for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. The studies indicate the compounds' significant inhibition capabilities, particularly against human cytosolic isoforms of carbonic anhydrase, suggesting their potential application in anti-tumor activity studies (Gul et al., 2016).
Cyclooxygenase-2 Inhibiting Property
Further research has been conducted on 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, showing selectivity and potency for COX-2 inhibition, which is crucial for developing new anti-inflammatory agents. These compounds, including sodium salts, exhibited excellent anti-inflammatory activity, representing a new lead structure for COX-2 specific inhibitors development (Pal et al., 2003).
Fluorometric "Turn-off" Sensing for Hg2+
A novel application in environmental monitoring involves a pyrazoline derivative used for selective fluorometric detection of Hg2+ ions, demonstrating the compound's potential as a sensitive and selective candidate for mercury ion detection in various mediums, including water samples. This highlights the compound's utility in environmental chemistry and potential for practical applications in pollution monitoring (Bozkurt & Gul, 2018).
Antidiabetic Agents Development
Compounds structurally related to the given chemical name have been studied for their antidiabetic properties, involving the synthesis of fluorinated pyrazoles and their derivatives as hypoglycemic agents. Preliminary biological screening indicated significant antidiabetic activity, with further molecular and biological properties calculations supporting these compounds as potential leads for future drug discovery in diabetes management (Faidallah et al., 2016).
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-2-24-17-6-5-14(10-15(17)18)26(22,23)20-7-8-21-12-13(11-19-21)16-4-3-9-25-16/h3-6,9-12,20H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENASQKOKYMZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.